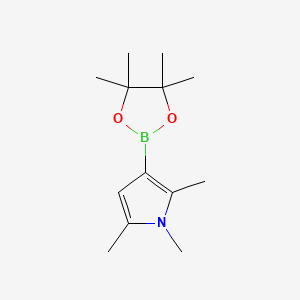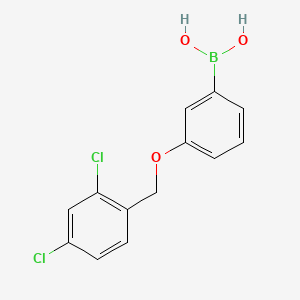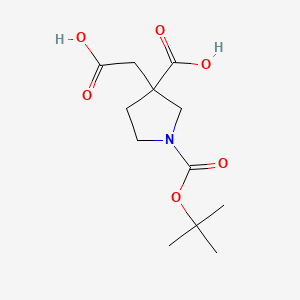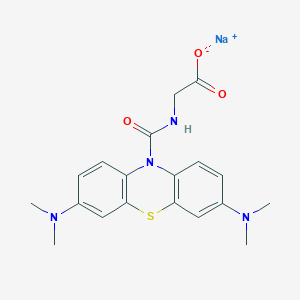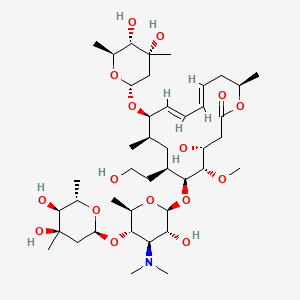
rhEPO
説明
Erythropoietin (EPO), also known as erythropoetin, haematopoietin, or haemopoietin, is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Recombinant human erythropoietin (rhEPO) is produced by recombinant DNA technology in cell culture . It is used in the treatment of anemia in chronic kidney disease, anemia in myelodysplasia, and in anemia from cancer chemotherapy .
Synthesis Analysis
The kidneys are the primary sources of EPO, and its synthesis is controlled by hypoxia-inducible transcription factors (HIFs) . Exogenous erythropoietin, recombinant human erythropoietin (this compound), is produced by recombinant DNA technology in cell culture .
Molecular Structure Analysis
Human erythropoietin (EPO) is a 30.4 kDa glycoprotein hormone composed of a single 165 amino acid residues chain to which four glycans are attached . The this compound backbone sequence has a theoretical mass of 18,235.99 Da .
Chemical Reactions Analysis
A systematic strategy based on high resolution–accurate mass spectrometry (HR–AM), including multiple-enzyme digestion, HILIC enrichment, and MS–MS analysis, has been developed for detailed elucidation of site-specific N-and O-glycosylation status of this compound .
Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C42H73NO16 . More detailed physical and chemical properties could not be retrieved from the search results.
科学的研究の応用
腎疾患における貧血の治療
rhEPOは、主に腎疾患に起因する貧血の治療に使用される、開発と販売が成功した薬剤です . これは、骨髄における赤血球系造血前駆細胞の増殖と分化を促進し、コロニー形成を刺激することができます .
がん患者の貧血の治療
This compoundは、がん患者の貧血の治療にも使用されます . 貧血は、がんとその治療におけるよくある合併症であり、代謝機能や生理機能を著しく損ない、患者の活動、健康状態、生活の質を大きく阻害します .
悪性腫瘍放射線療法における貧血の治療
This compoundの別の用途は、悪性腫瘍放射線療法に起因する貧血の治療です . これは、ミトコンドリア膜の安定性を維持し、bcl-2およびbcl-xl遺伝子の発現をアップレギュレートし、カスパーゼ-3の活性化を阻害するのに役立ちます .
化学療法における貧血の治療
This compoundは、化学療法に起因する貧血の治療にも使用されます . これは、ミトコンドリア膜の安定性を維持し、bcl-2およびbcl-xl遺伝子の発現をアップレギュレートし、カスパーゼ-3の活性化を阻害するのに役立ちます .
輸血の必要性の軽減
This compoundの使用は、患者の赤血球(RBC)輸血量を大幅に減らすことができます . これは、輸血に関連するリスクを軽減する上で特に有益です
作用機序
Target of Action
Recombinant human erythropoietin (rhEPO) primarily targets erythroid progenitor cells in the bone marrow . The erythropoietin receptor (EPO-R) expressed on the surface of these cells is the specific binding site for this compound . The primary role of these targets is to proliferate and differentiate into red blood cells (RBCs), a process regulated by this compound .
Mode of Action
This compound interacts with the EPO-R on erythroid progenitor cells, triggering intracellular signal transduction pathways . This interaction promotes the division and differentiation of these progenitor cells into RBCs . Additionally, this compound inhibits the programmed cell death (apoptosis) of these cells, further enhancing erythropoiesis .
Biochemical Pathways
The binding of this compound to EPO-R activates several signal transduction pathways, resulting in the proliferation and terminal differentiation of erythroid precursor cells . This process increases the number of RBCs, thereby enhancing the body’s oxygen-carrying capacity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound has a serum half-life of approximately 27 to 43.5 hours , which allows for less frequent dosing compared to endogenous EPO. It can be administered intravenously or subcutaneously . The long half-life and flexible administration routes contribute to its bioavailability and therapeutic efficacy.
Result of Action
The primary result of this compound action is an increase in RBC count, hemoglobin concentration, and hematocrit levels . This leads to improved tissue oxygenation, alleviating symptoms of anemia such as fatigue, pallor, shortness of breath, and tachycardia . In some cases, this compound also stimulates thrombopoiesis, increasing platelet count .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the degree of tissue oxygenation is a primary determinant of EPO gene expression in the kidney . Furthermore, the production of this compound can be enhanced through genetic engineering of host cells and optimization of culture conditions . High doses of this compound may increase the risk of adverse effects, underscoring the importance of careful dose management .
Safety and Hazards
The use of rhEPO has been associated with risks such as death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence . Risk increases when EPO treatment raises hemoglobin levels over 11 g/dL to 12 g/dL . The unreasonable use of this compound and transfusion should be further standardized to ensure safety and effectiveness .
特性
IUPAC Name |
(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGNDLRMLFWEX-IUJNAFBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Epoetin alfa is a glycoprotein, produced by recombinant DNA technology, that contains 165 amino acids in a sequence identical to that of endogenous human erythropoietin. Recombinant epoetin has the same biological activity as the endogenous hormone, which induces erythropoiesis by stimulating the division and differentiation of committed erythroid progenitor cells, including burst-forming units-erythroid, colony-forming units- erythroid, erythroblasts, and reticulocytes, in bone marrow. Erythropoietin also induces the release of reticulocytes from the bone marrow into the blood stream, where they mature into erythrocytes., Endogenous erythropoietin is produced primarily in the kidney. The anemia associated with chronic renal failure is caused primarily by inadequate production of the hormone. Administration of epoetin corrects the erythropoietin deficiency in patients with chronic renal failure. Epoetin also stimulates red blood cell production in patients who do not have a documented erythropoietin deficiency, i.e., patients with normal or slightly elevated concentrations of endogenous erythropoietin. However, it may not be effective in patients who are anemic despite having significantly elevated concentrations of erythropoietin. | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid /sterile injection/ | |
CAS RN |
113427-24-0 | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



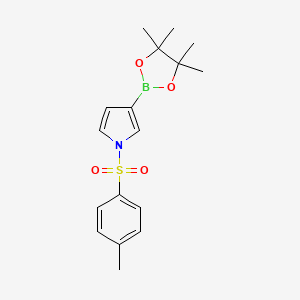
![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)
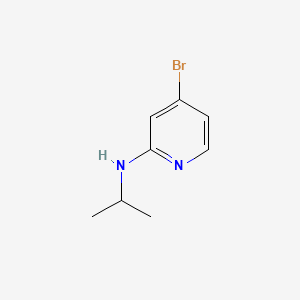
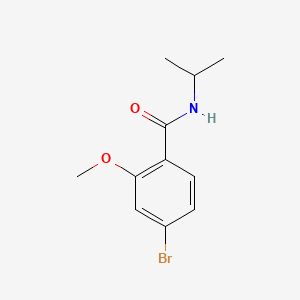
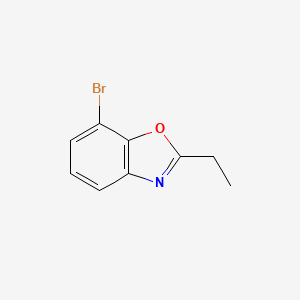
![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)
